4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-
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Overview
Description
(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid is a synthetic organic compound that features an indole moiety, an oxazole ring, and a carboxylic acid functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the indole derivative, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The indole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings may facilitate binding to these targets, leading to modulation of biological pathways. The carboxylic acid group can also play a role in the compound’s activity by influencing its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Oxazole-4-carboxylic acid: A compound with a similar oxazole ring and carboxylic acid group.
Uniqueness
(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
213385-69-4 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-11(2)8-9-15-20-16(18(21)22)17(23-15)13-10-19-14-7-5-4-6-12(13)14/h4-7,10-11,19H,3,8-9H2,1-2H3,(H,21,22)/t11-/m0/s1 |
InChI Key |
LXHCXHJNTLZZMJ-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CCC(C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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